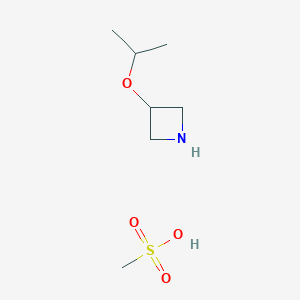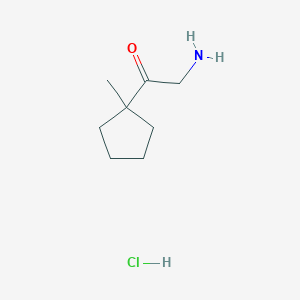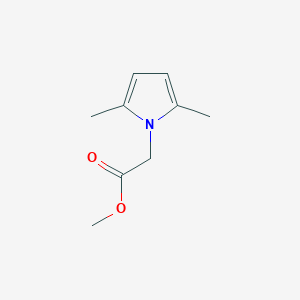![molecular formula C9H13N3O B6602554 3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]-N-methylpropanamide CAS No. 2089056-30-2](/img/structure/B6602554.png)
3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(But-3-yn-1-yl)-3H-diazirin-3-yl]-N-methylpropanamide, also known as 3-diazirin-3-ylmethylbut-3-yn-1-ylacetamide, is a novel and useful synthetic compound used in a variety of scientific research applications. It is a non-peptide, small molecule that has been studied in recent years for its potential use in drug discovery and development. This compound has been used to study the biological activity of various proteins and peptides, as well as to investigate the pharmacological effects of various drugs.
Applications De Recherche Scientifique
3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]-N-methylpropanamide-ylmethylbut-3-yn-1-ylacetamide has been studied for its potential use in drug discovery and development. It has been used to study the biological activity of various proteins and peptides, as well as to investigate the pharmacological effects of various drugs. In particular, it has been used to study the effects of drugs on the enzymes involved in the biosynthesis of fatty acids, as well as to investigate the effects of drugs on the metabolism of fatty acids.
Mécanisme D'action
3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]-N-methylpropanamide-ylmethylbut-3-yn-1-ylacetamide is believed to act by binding to the active site of an enzyme and inhibiting its activity. This inhibition of enzyme activity can lead to the inhibition of metabolic pathways, leading to the inhibition of the production of various metabolites.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound-ylmethylbut-3-yn-1-ylacetamide have not been extensively studied. However, it has been shown to inhibit the activity of fatty acid synthase, an enzyme involved in the biosynthesis of fatty acids. In addition, it has been shown to inhibit the activity of fatty acid oxidase, an enzyme involved in the metabolism of fatty acids.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]-N-methylpropanamide-ylmethylbut-3-yn-1-ylacetamide in laboratory experiments include its low cost and ease of synthesis. However, its use is limited by its lack of specificity, as it can inhibit the activity of multiple enzymes.
Orientations Futures
For research include further investigation of its biochemical and physiological effects, as well as its potential use in the development of new drugs and therapeutic agents. Other potential applications include the use of 3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]-N-methylpropanamide-ylmethylbut-3-yn-1-ylacetamide in the study of the effects of drugs on the metabolism of fatty acids, as well as the study of the effects of drugs on the enzymes involved in the biosynthesis of fatty acids. Additionally, further research is needed to explore the potential of this compound-ylmethylbut-3-yn-1-ylacetamide as a tool for the study of the pharmacological effects of various drugs.
Méthodes De Synthèse
3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]-N-methylpropanamide-ylmethylbut-3-yn-1-ylacetamide can be synthesized using a two-step synthesis process. The first step involves the reaction of this compound-ylmethylbut-3-yn-1-ylacetamide with 1-chloro-2-methylpropane in the presence of a base, such as potassium carbonate. The second step involves the reaction of the resulting product with a nucleophile, such as an amine, in the presence of a catalyst, such as a palladium complex.
Propriétés
IUPAC Name |
3-(3-but-3-ynyldiazirin-3-yl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-3-4-6-9(11-12-9)7-5-8(13)10-2/h1H,4-7H2,2H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQJCYNFLNSQDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1(N=N1)CCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(2-chlorophenyl)-5-(3-cyclopropoxyphenyl)-1H-pyrazol-3-yl]methoxy}-2-methylpropanoic acid](/img/structure/B6602483.png)






![2-Chloro-N-[2-(2,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B6602539.png)
![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B6602544.png)


![3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid](/img/structure/B6602565.png)
![2-[6-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl]-5-(piperidine-1-carbonyl)-2,3-dihydro-1H-isoindol-1-one](/img/structure/B6602573.png)
